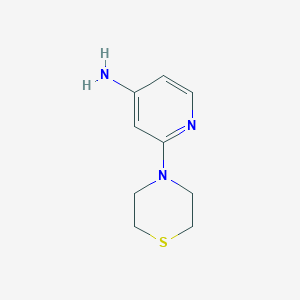

2-Thiomorpholinopyridin-4-amin

Übersicht

Beschreibung

2-Thiomorpholinopyridin-4-amine is an organic compound that contains nitrogen and sulfur atoms. It is a derivative of amines, which are organic compounds that resemble ammonia but have one or more hydrogen atoms replaced by organic substituents .

Molecular Structure Analysis

The molecular formula of 2-Thiomorpholinopyridin-4-amine is C9H13N3S, and its molecular weight is 195.28 . The structure of amines, including this compound, can be analyzed using various spectroscopic methods, such as 1H NMR spectra and mass spectrometry .Chemical Reactions Analysis

Amines, including 2-Thiomorpholinopyridin-4-amine, can undergo various reactions. They can act as weak organic bases, reacting with acids to form salts . They can also undergo alkylation and acylation reactions .Physical And Chemical Properties Analysis

Amines, including 2-Thiomorpholinopyridin-4-amine, are known for their ability to act as weak organic bases . More specific physical and chemical properties of 2-Thiomorpholinopyridin-4-amine, such as its melting point, boiling point, and density, are not provided in the search results .Relevant Papers The search results include several papers related to amines and their derivatives . These papers discuss the synthesis, anti-inflammatory activities, and structure-activity relationships of pyrimidines, a class of compounds related to 2-Thiomorpholinopyridin-4-amine . Another paper discusses new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Entwicklung von entzündungshemmenden Medikamenten

Derivate von “2-Thiomorpholinopyridin-4-amin” wurden auf ihr Potenzial in der Entwicklung von entzündungshemmenden Medikamenten untersucht. Die Fähigkeit der Verbindung, wichtige Entzündungsmediatoren wie Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase und Tumornekrosefaktor-α zu hemmen, macht sie zu einem Kandidaten für die Herstellung neuer entzündungshemmender Wirkstoffe mit minimaler Toxizität .

Schiff-Base-Bildung

Schiff-Basen, die durch die Kondensation von primären Aminen mit Carbonylverbindungen gebildet werden, sind wichtige Zwischenprodukte in der organischen Synthese. “this compound” kann als Ausgangsmaterial für die Synthese von Schiff-Basen dienen, die Anwendungen in der Katalyse, Koordinationschemie und Materialwissenschaft finden .

Materialwissenschaft

Amine sind in der Materialwissenschaft von grundlegender Bedeutung für die Gestaltung und Herstellung von funktionalen Materialien. “this compound” kann zur Synthese von Polymeren, Katalysatoren, Sensoren und Nanomaterialien verwendet werden und trägt so zu Fortschritten in diesem Bereich bei .

Wirkmechanismus

Target of Action

It is known that pyrimidines, a class of compounds to which 2-thiomorpholinopyridin-4-amine belongs, have a wide range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities .

Mode of Action

Pyrimidines, in general, are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Biochemical Pathways

It is known that pyrimidines can interact with various biochemical pathways, including those involved in inflammation and immune response .

Pharmacokinetics

A study on similar compounds suggests that they would show good oral absorption and the ability to cross lipid barriers .

Result of Action

Based on the known effects of pyrimidines, it can be inferred that this compound may have anti-inflammatory effects, potentially inhibiting the activity of key inflammatory mediators .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

2-Thiomorpholinopyridin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation and mitochondrial respiration . These interactions are crucial for maintaining cellular energy balance and metabolic processes. The compound’s ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.

Cellular Effects

2-Thiomorpholinopyridin-4-amine exerts notable effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, the compound affects the activity of macrophages by modulating mitochondrial respiration and alternative activation pathways. This modulation can lead to changes in cellular energy production and immune responses. Additionally, 2-Thiomorpholinopyridin-4-amine has been found to impact the expression of genes involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 2-Thiomorpholinopyridin-4-amine involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This interaction can lead to changes in metabolic flux and the regulation of various biochemical pathways. Furthermore, 2-Thiomorpholinopyridin-4-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Thiomorpholinopyridin-4-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 2-Thiomorpholinopyridin-4-amine remains stable under certain conditions, but its activity may decrease over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Thiomorpholinopyridin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

2-Thiomorpholinopyridin-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it has been shown to affect the polyamine biosynthesis pathway, which plays a critical role in cell growth and differentiation. Understanding the metabolic pathways associated with 2-Thiomorpholinopyridin-4-amine can provide insights into its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-Thiomorpholinopyridin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport of 2-Thiomorpholinopyridin-4-amine is crucial for its biological activity and therapeutic potential. Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, where it exerts its effects.

Subcellular Localization

The subcellular localization of 2-Thiomorpholinopyridin-4-amine is an important factor that influences its activity and function . The compound can be targeted to specific cellular compartments, such as mitochondria, where it interacts with enzymes involved in energy production. Additionally, post-translational modifications and targeting signals can direct 2-Thiomorpholinopyridin-4-amine to specific organelles, enhancing its efficacy in modulating cellular processes. Understanding the subcellular localization of the compound can provide valuable insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-thiomorpholin-4-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCJHCZEXWJFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

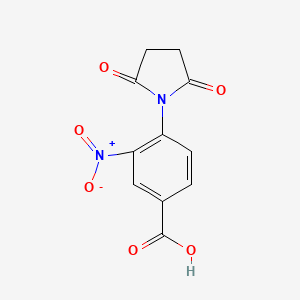

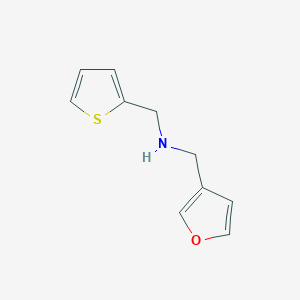

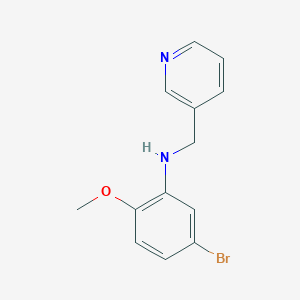

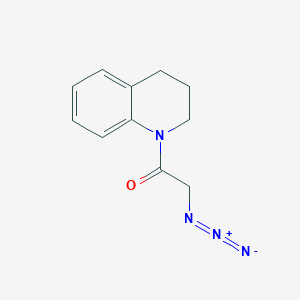

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1444884.png)

![3-[(3,3,3-Trifluoropropyl)amino]propanenitrile](/img/structure/B1444886.png)

![7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1444888.png)